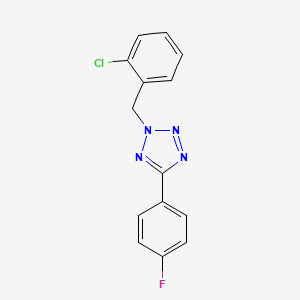

2-(2-chlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tetrazole derivatives often involves the cycloaddition of azides with nitriles or the reaction of amides with azides. A specific method for synthesizing 2-(2-chlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole has not been directly reported in the provided papers, but similar compounds are synthesized through methods such as the cycloaddition reaction of azides with substituted benzyl compounds or via the reaction of substituted benzonitriles under certain conditions. These methods highlight the versatility of tetrazole synthesis, allowing for the introduction of various functional groups to achieve desired properties (Li Fu-gang, 2006).

Molecular Structure Analysis

Tetrazoles exhibit a planar ring structure that contributes to their stability and reactivity. X-ray crystallography studies of similar tetrazole derivatives reveal that the tetrazole rings are essentially planar, with the substituent phenyl rings showing no conjugation to the tetrazole groups, indicating that electronic effects through the ring are minimal. This planarity is crucial for the compound's interaction with biological targets and its chemical reactivity (B. Al-Hourani et al., 2015).

Applications De Recherche Scientifique

Structural Analysis and Docking Studies

Tetrazole derivatives, including structures similar to 2-(2-chlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole, have been extensively analyzed for their molecular structures using X-ray crystallography. Studies reveal that these compounds exhibit planar tetrazole rings with no conjugation to the aryl rings, indicating distinct electronic characteristics. Molecular docking studies further demonstrate their potential as cyclooxygenase-2 (COX-2) inhibitors, emphasizing their significance in medicinal chemistry for anti-inflammatory properties (Al-Hourani et al., 2015).

Hydrogen Bonding and Proton Donor Capabilities

Research on 1- and 2-substituted tetrazoles, including analogs of the compound , demonstrates their capability to form hydrogen bonds with conventional proton donors. This property is crucial for understanding their behavior in various chemical environments, potentially affecting their bioavailability and interaction with biological targets (Oparina & Trifonov, 2013).

Coordination Chemistry and Luminescence

The construction of metal–organic coordination polymers using tetrazole-based ligands showcases the versatility of tetrazole compounds in forming structures with unique luminescent and magnetic behaviors. This opens avenues for their application in materials science, including sensors and optoelectronic devices (Sun et al., 2013).

High Energy Materials

Tetrazoles, particularly fluorodinitromethyl-substituted tetrazoles, are explored for their potential in high-energy materials. Their preparation, structural characterization, and energetic properties are of interest for applications requiring materials with high output and stability under various conditions (Haiges & Christe, 2015).

Antioxidant Properties

Indazole derivatives, sharing structural similarities with tetrazole compounds, have been synthesized and tested for their antioxidant properties, indicating the potential for tetrazole derivatives in contributing to therapeutic agents with antioxidant capabilities (Polo et al., 2016).

Mécanisme D'action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets. If it’s used as a reagent in chemical reactions, its mechanism would depend on the specific reaction conditions .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[(2-chlorophenyl)methyl]-5-(4-fluorophenyl)tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFN4/c15-13-4-2-1-3-11(13)9-20-18-14(17-19-20)10-5-7-12(16)8-6-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITFYXYDSVPGFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2N=C(N=N2)C3=CC=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49670980 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,2-dimethyl-1H-indol-3-yl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5502362.png)

![5-acetyl-1'-[5-(methoxymethyl)-2-furoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5502373.png)

![(4aR*,7aS*)-1-butyryl-4-[3-(3-thienyl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5502381.png)

![4-isopropyl-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione hydrochloride](/img/structure/B5502383.png)

![5,5-dimethyl-3-(2-nitrophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5502384.png)

![4-[4-(1-hydroxy-2-phenylethyl)piperidin-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5502385.png)

![9-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502391.png)

![N-[(benzylamino)carbonothioyl]-2-furamide](/img/structure/B5502412.png)

![N-[(3-phenyl-1,4-benzodioxin-2-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5502420.png)

![4-{[(4-methoxyphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5502427.png)

![4-{2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5502439.png)

![1-[(4-chlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5502450.png)